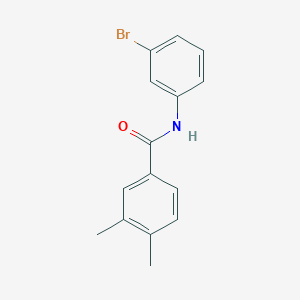

N-(3-bromophenyl)-3,4-dimethylbenzamide

Description

N-(3-Bromophenyl)-3,4-dimethylbenzamide is a substituted benzamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and methyl substituents at the 3- and 4-positions of the benzamide ring. The bromine atom at the 3-position of the phenyl ring likely influences its electronic properties, solubility, and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

N-(3-bromophenyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBJEJHCKCLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3,4-dimethylbenzamide typically involves the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Electrophilic Aromatic Substitution: Products such as nitro, sulfonyl, or halogenated derivatives.

Nucleophilic Substitution: Products such as substituted amines or thiols.

Reduction: Products such as amines or alcohols.

Scientific Research Applications

N-(3-bromophenyl)-3,4-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the dimethyl groups play a crucial role in determining the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-bromophenyl)-3,4-dimethylbenzamide to structurally or functionally related benzamide derivatives, focusing on substituent effects, metabolic pathways, and applications.

Umami Flavor Compounds: (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)

- Structure : Contains a chiral 1-methoxy-4-methylpentan-2-yl group instead of the 3-bromophenyl moiety.

- Application : Potent umami receptor (hTAS1R1/hTAS1R3) agonist, effective at 1,000-fold lower concentrations than MSG .

- Metabolism : Rapid oxidative metabolism in rat/human liver microsomes via hydroxylation, dihydroxylation, and demethylation. Major metabolite: hydroxylation at the C-4 aryl methyl group (54% of metabolites) .

- Key Difference : The branched alkyl chain in S9229 enhances receptor binding affinity, whereas the bromine in the target compound may reduce metabolic stability due to steric/electronic effects.

HDAC Inhibitor: LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

- Structure : Features a hydroxamate group (critical for HDAC4 inhibition) and 3,5-dimethylbenzamide.

- Application : Selective HDAC4 inhibitor with equipotent efficacy to pan-inhibitors like SAHA .

- Comparison : The 3,4-dimethyl configuration in the target compound vs. 3,5-dimethyl in LMK235 alters spatial interactions with enzyme active sites. Bromine substitution may hinder chelation required for HDAC inhibition.

Anticonvulsant: 2,6-Dimethylbenzamide N-(5-Methyl-3-isoxazolyl) (D2916)

- Structure : 2,6-Dimethylbenzamide with an isoxazolyl group.

- Application : Anticonvulsant with sex-dependent metabolism; females produce more active metabolite D3187 (hydroxylation at isoxazolyl methyl) .

- Metabolism : Hydroxylation pathways differ by sex, influencing efficacy.

Gastroprokinetic Agent: Itopride Hydrochloride (N-[4-[2-(Dimethylamino)ethoxy]-benzyl]-3,4-dimethylbenzamide)

- Structure: Incorporates a dimethylaminoethoxy group at the para position of the benzamide.

- Application : Enhances gastrointestinal motility via dopamine D2 receptor antagonism .

- Comparison: The polar dimethylaminoethoxy group improves solubility and bioavailability compared to the hydrophobic 3-bromophenyl group in the target compound.

Structural Analogs with Bromine Substitution

- 3-Bromo-N-(3,5-dimethylphenyl)benzamide (CAS 349405-11-4) :

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: Structure: Bromine at para position with trimethoxy substituents. Synthesis: Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline . methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.